ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate
Description
Ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate is a synthetic compound combining a cyclopenta[g]chromen-2-one core with a piperazine-1-carboxylate moiety. The cyclopenta[g]chromenone scaffold is structurally related to coumarins, which are known for diverse biological activities, including antioxidant, anti-inflammatory, and kinase inhibitory effects . The piperazine ring, a common pharmacophore in medicinal chemistry, is functionalized with an ethyl carboxylate group, which may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-2-25-20(24)22-8-6-21(7-9-22)13-16-12-19(23)26-18-11-15-5-3-4-14(15)10-17(16)18/h10-12H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMVBWMJEYBLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the chromen derivative reacts with piperazine under controlled conditions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Pharmaceutical Industry: Potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 4-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Moieties
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine): MT-45, a psychoactive piperazine derivative, shares the piperazine core but differs in substituents.
- Ethyl 4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Piperidine-1-Carboxylate: This compound () features a methoxyphenyl-piperazine moiety linked to a piperidine ring. The ethyl carboxylate group enhances solubility, similar to the target compound.
Chromenone-Containing Analogues
- 7-Methoxy-4-[3-(4-Naphthalen-1-ylmethyl-Piperazin-1-yl)-Propoxy]-3-Phenyl-Chromen-2-one (4h): This chromenone derivative () incorporates a naphthalenylmethyl-piperazine group via a propoxy linker. The extended alkyl chain and aromatic substituents increase lipophilicity compared to the target compound’s methyl-linked piperazine. Such structural differences may influence receptor binding affinity and metabolic stability .
Piperazine Carboxylates and Carboxamides
- tert-Butyl 4-(2-(3-(((4-(((tert-Butoxycarbonyl)Amino)Methyl)-Benzyl)(Methyl)Amino)Methyl)-1-Methyl-1H-Indole-5-Carboxamido)Ethyl)Piperazine-1-Carboxylate (39): This indole-piperazine hybrid () uses a tert-butyl carbamate group for protection, contrasting with the ethyl carboxylate in the target compound. The tert-butyl group improves stability during synthesis but may reduce metabolic clearance compared to the ethyl ester .
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide :
This carboxamide derivative () demonstrates the versatility of piperazine in forming hydrogen bonds via the carboxamide group. The target compound’s ethyl carboxylate, while less polar than a carboxamide, may offer better membrane permeability .
Structural and Pharmacokinetic Analysis
Table 1: Key Structural and Property Comparisons
*Estimated values based on analogous structures and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
